1-Octacosanoyl glyceride
Overview
Description
1-Octacosanoyl glyceride is a long-chain fatty acid ester that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is synthesized by the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octacosanoyl glyceride is typically synthesized through the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl octacosanoate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Octacosanoyl glyceride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .
Scientific Research Applications
1-Octacosanoyl glyceride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and fatty acid chemistry.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin disorders and as a component in drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-dihydroxypropyl octacosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes such as lipases, influencing the breakdown and synthesis of lipids .
Comparison with Similar Compounds
- 2,3-Dihydroxypropyl 28-hydroxyoctacosanoate
- Bis-(2,3-dihydroxypropyl)tetracosanedioate
- 2,3-Dihydroxypropyl 9,12-octadecadienoate
Comparison: Compared to these similar compounds, 2,3-dihydroxypropyl octacosanoate is unique due to its specific chain length and the presence of two hydroxyl groups on the propyl chain. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,3-dihydroxypropyl octacosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMPZRKQANYIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312238 | |
Record name | 2,3-dihydroxypropyl octacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71035-02-4 | |
Record name | NSC251697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydroxypropyl octacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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